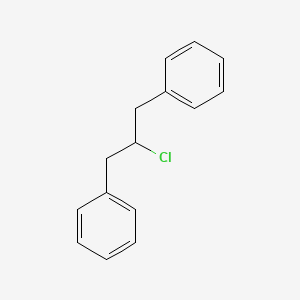

(2-Chloro-3-phenylpropyl)benzene

Description

(2-Chloro-3-phenylpropyl)benzene is a chloroalkyl-substituted aromatic compound with the molecular formula C₉H₁₁Cl and a molecular weight of 154.64 g/mol (CAS: 104-52-9) . Structurally, it consists of a benzene ring attached to a propyl chain, where the chlorine atom is positioned at the second carbon (β-carbon) of the chain, and a phenyl group is attached at the third carbon (γ-carbon). This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive chlorine substituent and aromatic stability.

Propriétés

Numéro CAS |

50434-32-7 |

|---|---|

Formule moléculaire |

C15H15Cl |

Poids moléculaire |

230.73 g/mol |

Nom IUPAC |

(2-chloro-3-phenylpropyl)benzene |

InChI |

InChI=1S/C15H15Cl/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |

Clé InChI |

KEOJVWHABMUXJW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One common method for synthesizing (2-Chloro-3-phenylpropyl)benzene involves the Friedel-Crafts alkylation of benzene with 2-chloro-3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with 2-chloro-3-phenylpropyl chloride, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of (2-Chloro-3-phenylpropyl)benzene typically involves large-scale implementation of the Friedel-Crafts alkylation process due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: (2-Chloro-3-phenylpropyl)benzene can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) can be used as nucleophiles in substitution reactions.

Major Products:

Phenylpropanol: Formed through nucleophilic substitution with hydroxide ions.

Phenylpropanone: Formed through oxidation reactions.

Applications De Recherche Scientifique

Chemistry: (2-Chloro-3-phenylpropyl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine:

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins .

Mécanisme D'action

The mechanism of action of (2-Chloro-3-phenylpropyl)benzene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack . This results in the formation of new compounds with different functional groups.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2.1. (3-Chloropropyl)benzene

- Molecular Formula : C₉H₁₁Cl

- Molecular Weight : 154.64 g/mol

- CAS : 104-52-9

- Structure : Benzene ring attached to a 3-chloropropyl chain.

- Key Differences : The chlorine is located at the terminal (γ) carbon of the propyl chain instead of the β-carbon. This positional isomerism affects reactivity. For instance, the terminal chlorine in (3-chloropropyl)benzene may undergo nucleophilic substitution more readily than the β-chlorine in (2-chloro-3-phenylpropyl)benzene due to steric hindrance differences.

2.2. 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

- Molecular Formula : C₁₀H₁₀BrF₃

- Molecular Weight : 273.09 g/mol

- CAS : 768-49-0

- Structure : Benzene with a 3-bromopropyl chain and a trifluoromethyl (-CF₃) group.

- Key Differences :

- The bromine substituent increases molecular weight and polarizability compared to chlorine.

- The electron-withdrawing -CF₃ group reduces electron density on the aromatic ring, altering its reactivity in electrophilic substitution reactions.

- Higher boiling point (due to increased molecular weight) and lower solubility in polar solvents compared to chlorine analogs.

2.3. (3-Chloro-1-methoxypropyl)benzene

- Molecular Formula : C₁₀H₁₃ClO

- Molecular Weight : 184.66 g/mol

- CAS : NSC 66267

- Structure : Propyl chain with a chlorine at the γ-carbon and a methoxy (-OCH₃) group at the α-carbon.

- Key Differences :

- The methoxy group is electron-donating, increasing the ring’s electron density and directing electrophilic substitution to the ortho/para positions.

- Enhanced solubility in polar solvents due to the methoxy group.

2.4. (3-Chlorobenzyl)cyclopropylamine

- Molecular Formula : C₁₀H₁₂ClN

- Molecular Weight : 181.66 g/mol

- CAS : 51586-21-1

- Structure : Chlorobenzyl group attached to a cyclopropylamine moiety.

- The rigid cyclopropane ring may influence conformational stability and biological activity.

Data Tables

Research Findings and Mechanistic Insights

- Reactivity of Chlorine Substituents : The position of chlorine (β vs. γ) significantly impacts reactivity. Terminal (γ) chlorine in (3-chloropropyl)benzene undergoes nucleophilic substitution more readily than β-chlorine due to reduced steric hindrance .

- Electron-Withdrawing vs. Donating Groups :

- The -CF₃ group in 1-(3-bromopropyl)-3-CF₃-benzene deactivates the benzene ring, making it less reactive toward electrophilic substitution compared to (2-chloro-3-phenylpropyl)benzene .

- Methoxy groups in (3-chloro-1-methoxypropyl)benzene activate the ring but direct substitution to specific positions .

- Role of Secondary Electrons : Studies on benzene films (–10) suggest that electron-stimulated desorption (ESD) mechanisms, such as dissociative electron attachment (DEA) and dipolar dissociation (DD), are influenced by substituents. Chlorine’s electronegativity may enhance DEA pathways in chloropropyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.